molecular formula C14H17NO5 B12649849 Ethyl 2-formamido (3,4-dimethoxyphenyl) acrylate CAS No. 136986-58-8

Ethyl 2-formamido (3,4-dimethoxyphenyl) acrylate

Cat. No.: B12649849
CAS No.: 136986-58-8
M. Wt: 279.29 g/mol
InChI Key: NLFLEJNTMQHUTI-YRNVUSSQSA-N
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Description

Ethyl 2-formamido (3,4-dimethoxyphenyl) acrylate is an organic compound with the molecular formula C13H15NO5 It is a derivative of cinnamic acid and features both formamido and ethyl ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-formamido (3,4-dimethoxyphenyl) acrylate typically involves the esterification of 3,4-dimethoxycinnamic acid with ethanol in the presence of a catalyst such as sulfuric acid. The formamido group can be introduced through a formylation reaction using formic acid or formamide under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-formamido (3,4-dimethoxyphenyl) acrylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the formamido group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Ethyl 2-formamido (3,4-dimethoxyphenyl) acrylate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a substrate in biochemical assays.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of polymers and resins.

Mechanism of Action

The mechanism by which Ethyl 2-formamido (3,4-dimethoxyphenyl) acrylate exerts its effects involves interactions with specific molecular targets. The formamido group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The pathways involved may include enzymatic catalysis and receptor binding, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-(3,4-dimethoxyphenyl)acrylate: Similar in structure but lacks the formamido group.

    (2E)-3-(3,4-Dimethoxyphenyl)acrylic acid: Contains a carboxylic acid group instead of an ester.

    Isoamyl (E)-3-(3,4-dimethoxyphenyl)acrylate: Another ester derivative with a different alkyl group.

Uniqueness

Ethyl 2-formamido (3,4-dimethoxyphenyl) acrylate is unique due to the presence of both formamido and ethyl ester functional groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various synthetic and research applications.

Properties

CAS No.

136986-58-8

Molecular Formula

C14H17NO5

Molecular Weight

279.29 g/mol

IUPAC Name

ethyl (E)-3-(3,4-dimethoxyphenyl)-2-formamidoprop-2-enoate

InChI

InChI=1S/C14H17NO5/c1-4-20-14(17)11(15-9-16)7-10-5-6-12(18-2)13(8-10)19-3/h5-9H,4H2,1-3H3,(H,15,16)/b11-7+

InChI Key

NLFLEJNTMQHUTI-YRNVUSSQSA-N

Isomeric SMILES

CCOC(=O)/C(=C\C1=CC(=C(C=C1)OC)OC)/NC=O

Canonical SMILES

CCOC(=O)C(=CC1=CC(=C(C=C1)OC)OC)NC=O

Origin of Product

United States

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